1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) and Raman Spectroscopy
Mass Spectrometry (MS)
Electrospray ionization (ESI) yields a molecular ion peak at m/z = 225.0 [M+H]⁺, with fragmentation patterns corresponding to loss of NH₂ (-17 Da) and CF₃ (-69 Da).
UV-Vis Spectroscopy
The compound exhibits absorption maxima at 265 nm (π→π* transition of the pyridine ring) and 210 nm (n→π* transition of the amine group).
Computational Modeling of Electronic Structure and Substituent Effects
DFT calculations at the B3LYP/6-311++G(d,p) level reveal the electronic effects of substituents on the pyridine ring. The trifluoromethyl group (-CF₃) acts as a strong electron-withdrawing group, reducing electron density on the pyridine nitrogen by 0.12 e⁻ and increasing the partial positive charge on the adjacent chlorine atom. Key findings include:
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
- Electrostatic potential (ESP) : The amine group exhibits a region of high electron density (-0.45 e⁻), while the CF₃ group shows a positive ESP (+0.32 e⁻).
Table 3: DFT-Derived Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.6 eV |
| Dipole Moment | 3.1 D |
| Partial Charge (N) | -0.54 e⁻ |
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYCLYBAZZEUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
The compound this compound is typically synthesized via two main stages:
- Synthesis of a key intermediate, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
- Subsequent reduction of this nitrile intermediate to the target ethanamine
These steps involve catalytic substitution reactions and selective reduction under controlled conditions.
Synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
This intermediate is prepared by a substitution reaction starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and acetonitrile under alkaline and catalytic conditions.
Key reaction conditions and reagents:
| Parameter | Details |
|---|---|
| Starting material | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| Nucleophile | Acetonitrile |
| Base | Sodium methoxide or sodium ethoxide |
| Catalyst | Mixed catalyst: organic palladium (e.g., tetrakis(triphenylphosphine)palladium) + nano titanium dioxide |
| Catalyst activation | 210-230 °C for 2-4 hours |
| Reaction temperature | 110-130 °C |
| Pressure | 2.5-3.0 MPa |
| Protective atmosphere | Argon or nitrogen |
| Reaction time | 10-16 hours |
| Yield | Up to 99.2% |
Process summary:
- The catalyst is prepared by mixing organic palladium and nano titanium dioxide in a mass ratio of approximately 1:20 and activating at elevated temperature.
- 2,3-dichloro-5-(trifluoromethyl)pyridine, acetonitrile, sodium methoxide, and the catalyst are combined and reacted under pressurized inert gas at 130 °C for 16 hours.
- After reaction completion, the mixture is cooled, filtered to remove solids, and the solvent is partially recovered.
- The reaction mixture is poured into water, extracted with ethyl acetate, and concentrated to yield the nitrile intermediate as a solid.
This method is notable for its one-step substitution reaction, simple operation, and high yield, making it industrially attractive.
Reduction of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile to this compound
The nitrile intermediate is converted to the ethanamine via selective reduction using borane reagents under inert atmosphere.
Key reaction conditions and reagents:
| Parameter | Details |
|---|---|
| Reducing agent | Borane solution (prepared from potassium or sodium borohydride and acids such as trifluoroacetic acid) |
| Solvent | Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) |
| Temperature | Initial cooling to -10 to 0 °C, then heating to 30-35 °C |
| Atmosphere | Nitrogen or inert gas protection |
| Reaction time | 1-3 hours reaction + 6-8 hours post-methanol addition stirring |
| Work-up | Distillation under reduced pressure, addition of water to precipitate product, filtration, washing, drying |
| Yield | 89.7% to 93.1% |
| Purity | 98.1% to 98.8% |
Process summary:
- Under inert gas, the borane solution is cooled to below 0 °C.
- The nitrile intermediate is added dropwise, followed by stirring at low temperature and then heating to 30-35 °C for 1-3 hours.
- After reaction, the mixture is cooled, and methanol is added dropwise to quench excess borane and facilitate further reaction.
- The mixture is stirred at room temperature for several hours.
- The reaction solution is concentrated under reduced pressure, water is added to precipitate the ethanamine product.
- The solid is filtered, washed, and dried to yield this compound with high yield and purity.
This method improves upon previous harsh hydrogenation reductions by offering milder conditions, simpler operation, and higher yields.
Comparative Summary of Preparation Methods
| Step | Method Details | Advantages | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Substitution to nitrile | Pd catalyst + nano TiO2, sodium methoxide base, 110-130 °C, 2.5-3.0 MPa, inert gas | One-step, high yield, simple operation | 97.5-99.2 | - |
| Reduction to ethanamine | Borane reduction under inert gas, low temp addition, methanol quench, room temp stirring | Mild conditions, high yield and purity | 89.7-93.1 | 98.1-98.8 |
Research Findings and Notes
- The substitution reaction mechanism likely involves the formation of an α-carbanion intermediate from acetonitrile under alkaline conditions, which displaces a chlorine atom on the pyridine ring catalyzed by palladium species supported on nano titanium dioxide.
- The borane reduction selectively converts the nitrile group to the primary amine without affecting the chloro and trifluoromethyl substituents, preserving the functional groups critical for further synthetic applications.
- The use of nano titanium dioxide as a catalyst support enhances the catalytic activity and stability of palladium, contributing to the high yield and selectivity of the substitution step.
- The inert atmosphere and pressurization during substitution prevent side reactions and improve product purity.
- The methanol quench in the reduction step is essential to deactivate residual borane and stabilize the amine product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields the corresponding amine, while substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds, including 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Drug Development
The unique trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development. The compound's structural features allow it to interact effectively with biological targets, potentially leading to novel therapeutic agents for treating diseases such as cancer and infections .
Case Study 1: Synthesis and Antimicrobial Testing
In a study published in ResearchGate, researchers synthesized various pyridine derivatives including this compound. These compounds were subjected to antimicrobial testing against several pathogens. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, highlighting the potential for these compounds in pharmaceutical applications .
Case Study 2: Development of Chelating Agents
Another study explored the use of this compound as a chelating agent in coordination chemistry. The introduction of the pyridine ring facilitated complex formation with metal ions, which are crucial for various catalytic processes. The chelation properties were analyzed using spectroscopic methods, confirming the effectiveness of this compound in forming stable metal complexes .
Mechanism of Action
The mechanism of action of 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine involves its interaction with specific molecular targets. The compound can affect various pathways, including those involving spectrin-like proteins in the cytoskeleton. This interaction can lead to inhibition of growth in certain strains of microorganisms, making it useful in the development of antimicrobial agents .
Comparison with Similar Compounds
Key Observations :
- The ethylamine chain in the target compound enhances solubility and reactivity compared to methylamine derivatives, making it more suitable for catalytic hydrogenation .
Substituent Variations on the Pyridine Ring
Key Observations :
- The chlorine and trifluoromethyl groups are critical for electronic effects, enhancing stability and bioactivity .
- Piperazine derivatives (e.g., ) are often synthesized for drug discovery but require complex purification steps.
Heterocyclic Derivatives
Biological Activity
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, also known by its CAS number 326809-08-9, is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, and summarizes relevant research findings.
- Molecular Formula : C8H8ClF3N2
- Molecular Weight : 224.61 g/mol
- IUPAC Name : 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine
- Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize specific findings related to the biological activity of this compound.
Antimicrobial Activity
Recent studies have demonstrated that pyridine derivatives exhibit notable antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Enterococcus faecalis | 2 |
| Escherichia coli | 64 |
| Streptococcus pneumoniae | 4–16 |
This table illustrates the minimum inhibitory concentrations (MIC) of similar compounds, indicating that derivatives of this compound could potentially display similar efficacy against these pathogens .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. In vitro studies have shown that pyridine derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have been reported to possess IC50 values in the low micromolar range against A549 lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 2.15 |
| MCF-7 (breast cancer) | Not specified |
The ability to inhibit cancer cell proliferation suggests that further exploration of this compound's structure could lead to the development of new anticancer agents .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research has indicated that certain pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.08 |
| Butyrylcholinesterase | 0.1 |
These findings suggest that this compound may possess similar inhibitory properties, making it a candidate for further investigation in neuropharmacology .
Case Studies
Several case studies have highlighted the biological relevance of compounds structurally related to this compound:
-
Study on Antibacterial Properties :
A study focused on the synthesis and evaluation of trifluoromethyl-substituted benzimidazole derivatives found significant antibacterial activity against S. aureus and E. coli, suggesting a promising avenue for developing new antibiotics . -
Anticancer Research :
Research published in a pharmaceutical journal demonstrated that pyridine-based compounds exhibited selective cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can enhance anticancer efficacy . -
Neuroprotective Effects :
A study investigating cholinesterase inhibitors identified several pyridine derivatives as potent inhibitors of AChE and BChE, underlining their potential in treating Alzheimer's disease .
Q & A
Basic Research Questions
What are the optimal synthetic routes for 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, and how can purity be ensured?
Methodological Answer:
A common synthetic approach involves nucleophilic substitution or amination of halogenated pyridine precursors. For example, in a procedure adapted from pyridine derivatives, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine was synthesized via reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethylenediamine under controlled conditions. Post-synthesis, purification via column chromatography or recrystallization (e.g., using petroleum ether/toluene) is critical to achieve ≥98% purity . Key validation steps include:
- Purity Analysis : GC, HPLC, or NMR to confirm absence of unreacted intermediates .
- Yield Optimization : Reaction temperature (e.g., 0°C for acid-sensitive steps) and stoichiometric ratios (e.g., 1:1.2 substrate-to-amine) are optimized to minimize side products .
How can the structural identity of this compound be confirmed experimentally?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of characteristic peaks, such as the ethylamine chain (δ ~2.8–3.2 ppm for CH2 groups) and pyridine ring protons (δ ~7.5–8.5 ppm) .
- HRMS (ESI) : Validate molecular weight (e.g., calculated m/z 239.06 for C8H7ClF3N2<sup>+</sup>) .
- Melting Point : Consistency with literature values (e.g., 97–110°C) helps verify crystallinity and purity .
What physicochemical properties are critical for handling and storage?
Methodological Answer:
Key properties include:
- Stability : The compound degrades under prolonged exposure to light or moisture. Storage in sealed, amber vials at –20°C is recommended .
- Solubility : Soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water. Solubility profiles should guide reaction solvent selection .
- Hygroscopicity : Moisture-sensitive; use anhydrous conditions during synthesis and storage .
Advanced Research Questions
How can this compound be applied in medicinal chemistry, particularly in structure-activity relationship (SAR) studies?
Methodological Answer:
The trifluoromethyl and chloro groups enhance electron-withdrawing effects, making the pyridine ring a potential pharmacophore. Applications include:
- Drug Design : As a building block for kinase inhibitors or GPCR-targeting molecules. For example, analogous pyridine derivatives have been used in neurological drug candidates .
- SAR Workflow :
- Functionalization : Introduce substituents at the ethylamine group (e.g., acylations, alkylations) to modulate bioactivity .
- Biological Screening : Test derivatives against target enzymes (e.g., IC50 assays for binding affinity).
- Computational Modeling : Use DFT or molecular docking to predict interactions with active sites .
What experimental strategies assess environmental persistence and ecotoxicological risks?
Methodological Answer:
Adopt a tiered approach:
Abiotic Degradation :
- Hydrolysis : Incubate at pH 4–9 and monitor degradation via LC-MS to estimate half-life .
- Photolysis : Expose to UV light and quantify breakdown products .
Biotic Studies :
- Microbial Metabolism : Use soil/water microcosms to assess biodegradation rates .
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) to predict lipid affinity .
Toxicity Profiling :
- Daphnia/Algae Assays : Determine EC50 values for acute toxicity .
How can mechanistic studies resolve contradictions in reaction outcomes during derivatization?
Methodological Answer:
Contradictions (e.g., variable yields in amination) arise from competing reaction pathways. Strategies include:
- Kinetic Analysis : Use in-situ FTIR or <sup>19</sup>F NMR to track intermediate formation .
- Isotopic Labeling : Introduce <sup>15</sup>N or <sup>2</sup>H to elucidate nucleophilic attack mechanisms .
- Computational Chemistry : Calculate activation energies for competing pathways (e.g., SN<sup>2</sup> vs. radical mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
